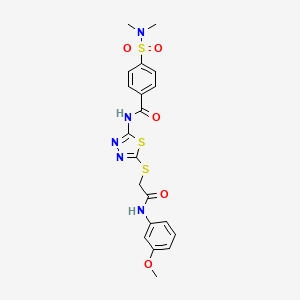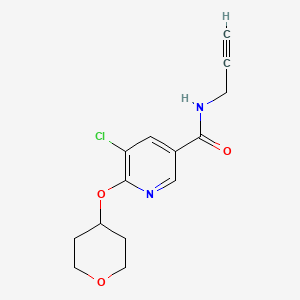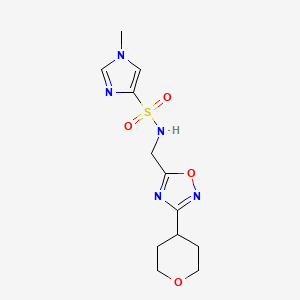![molecular formula C6H6ClN3 B2665810 Imidazo[1,2-a]pyrazine;hydrochloride CAS No. 2380041-89-2](/img/structure/B2665810.png)
Imidazo[1,2-a]pyrazine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been recognized for its wide range of applications in medicinal chemistry .
Synthesis Analysis
Recent advances have been made in the synthetic methods of Imidazo[1,2-a]pyrazine . An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines via one-pot three-component condensations has been reported . The product is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine .Molecular Structure Analysis
Imidazo[1,2-a]pyrazine is a fused bicyclic heterocycle . The structure is mainly based on the pattern and position of the substitution .Chemical Reactions Analysis
Imidazo[1,2-a]pyrazine exhibits reactivity and multifarious biological activity . The product, generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, undergoes [4 + 1] cycloaddition .Wissenschaftliche Forschungsanwendungen
Versatile Scaffold in Organic Synthesis and Drug Development
Imidazo[1,2-a]pyrazine;hydrochloride has emerged as a versatile scaffold in the field of organic synthesis and drug development. It exhibits significant reactivity and multifarious biological activity, making it an integral component in the synthesis of various compounds. This compound's role in synthesis is influenced by the pattern and position of its substitution, which is crucial for future scientific and medicinal advancements (Goel, Luxami, & Paul, 2015).
Anticancer Applications
This compound derivatives have been studied for their cytotoxic effects on cancer cell lines. Novel inhibitors based on this compound have been designed and synthesized, showing promising results against various cancer cells. The structure-activity relationship studies of these derivatives highlight their potential as anticancer agents (Myadaraboina et al., 2010).
Inhibitor of Aurora Kinases
Research has demonstrated the efficacy of this compound as a dual inhibitor of Aurora kinases A and B. Its optimization led to the development of compounds with improved cell potency and solubility, showing effectiveness in human tumor xenograft mouse models (Yu et al., 2010).
Green Chemistry Applications
This compound has been utilized in green chemistry applications. A catalyst-free heteroannulation reaction under microwave irradiation in an eco-friendly solvent has been developed using this compound. The derivatives produced in this process have shown potential anti-inflammatory and antimicrobial activities, demonstrating the compound's versatility in environmentally friendly chemical processes (Rao et al., 2018).
Bioavailability Enhancement in Pharmaceutical Development
Improvements in oral bioavailability of this compound-based compounds have been a focus in pharmaceutical development. This has led to the identification of potent Aurora inhibitors with enhanced drug exposure levels, demonstrating significant efficacy in in vivo tumor models when dosed orally (Yu et al., 2018).
Kinase Inhibition for Cell Cycle Control
This compound derivatives have been developed to act as kinase inhibitors, particularly impacting cell cycle checkpoint control. Small structural modifications in these compounds can lead to a potency switch between different kinases, such as CHK1 and MK2, which are involved in mediating cell cycle control (Meng et al., 2013).
Selective Inhibitors in Cellular Studies
The compound has facilitated the design and synthesis of selective inhibitors, particularly for Aurora-A kinase. Insights from co-crystallization studies have led to the development of inhibitors demonstrating selectivity in cell-based Aurora kinase pharmacodynamic biomarker assays (Bouloc et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
imidazo[1,2-a]pyrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3.ClH/c1-3-9-4-2-8-6(9)5-7-1;/h1-5H;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVVVGFNLCSSOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=N1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2665739.png)
![4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline](/img/structure/B2665740.png)


![7-[(4-methylpiperidin-1-yl)sulfonyl]-1-(2-oxo-2-piperidin-1-ylethyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B2665745.png)
![Ethyl 4-oxo-3-phenyl-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2665746.png)
![7-Azabicyclo[4.2.0]octan-8-one](/img/structure/B2665747.png)
